
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a complex structure. It is used in various industrial and research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate typically involves the reaction of 2-ethyl-2-(1-methylbutyl)-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
2-Ethyl-2-(1-methylbutyl)malonate: A malonate ester with a similar structure but different reactivity.
2-Ethylhexanol: Another alcohol with a branched structure, used in plasticizers and lubricants.
Uniqueness
2-Ethyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is unique due to its dual carbamate groups, which provide distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63834-86-6 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethyl-3-methylhexyl] carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-9(3)12(5-2,7-17-10(13)15)8-18-11(14)16/h9H,4-8H2,1-3H3,(H2,13,15)(H2,14,16) |
InChI-Schlüssel |
VZFAZSVWRYAFBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CC)(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


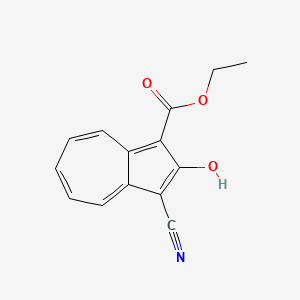
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
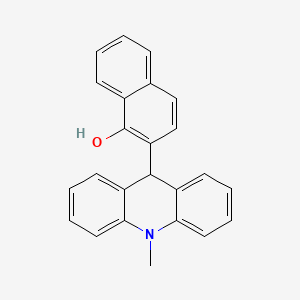
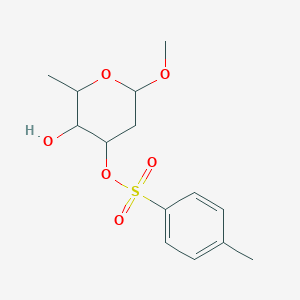
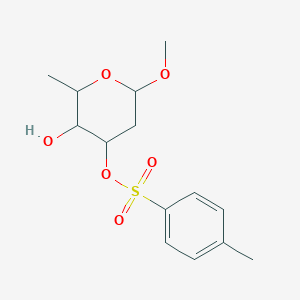
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
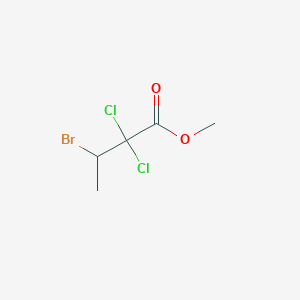
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
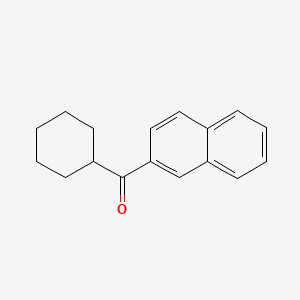
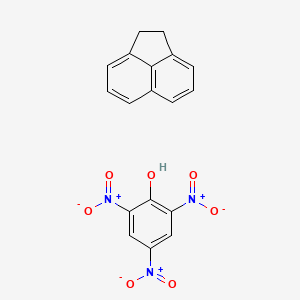
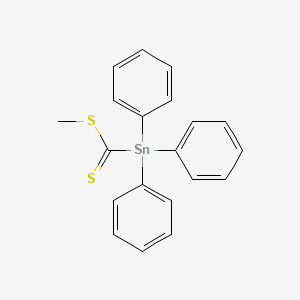
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

